![molecular formula C19H20N2O5S2 B2442573 N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034336-08-6](/img/structure/B2442573.png)
N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in medicinal chemistry and have been used to produce a combinatorial library in the search for lead molecules .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a furan ring, another heterocyclic compound, and an acetamide group.Scientific Research Applications
Synthesis and Chemical Reactions
- A study demonstrated efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis involving 2-naphthol, aldehydes, and amides. This method highlights good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions (Raju et al., 2022).
- Another work focused on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl substituted furans, proposing a radical chain mechanism for the transformation of thiophenyl moiety (Kotzabasaki et al., 2016).
- The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was explored for antimalarial drug synthesis. This process optimization reveals the potential for large-scale, environmentally friendly production (Magadum & Yadav, 2018).
Biological Activities and Applications
- Research on Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes indicated antimicrobial activity, showcasing the application of these compounds in developing new antimicrobial agents (Arora et al., 2013).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were studied for their antioxidant activity, indicating the role of these complexes in medicinal chemistry and potential therapeutic applications (Chkirate et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As a research chemical, it is not intended for human or veterinary use.
Future Directions
Thiophene and its derivatives, including this compound, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-13-10-16(21-14(2)22)5-6-17(13)28(24,25)20-12-19(23,15-7-8-26-11-15)18-4-3-9-27-18/h3-11,20,23H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCBONNGHSZYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.